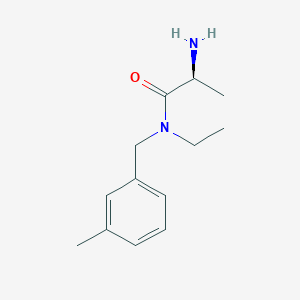

(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide

Description

(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide is a chiral amide compound featuring a propionamide backbone with an amino group at the (S)-configured second carbon. The molecule contains two N-substituents: an ethyl group and a 3-methylbenzyl group.

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-6-10(2)8-12/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIAKWMYKCKAAZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC(=C1)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=CC(=C1)C)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide is a chiral compound belonging to the class of amides, characterized by its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 220.31 g/mol. Its structure includes an amino group, an ethyl substituent, and a 3-methyl-benzyl moiety, contributing to its reactivity and biological properties. The stereochemistry at the second carbon is crucial for its biological activity, making it a subject of interest in pharmaceutical research.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes involved in neurological pathways, potentially influencing neurotransmitter release and receptor activation.

Biological Activity Overview

The compound exhibits notable biological activities particularly relevant to the central nervous system (CNS). Its structural similarity to other bioactive compounds suggests potential applications as:

- Anticonvulsants : Similar compounds have shown efficacy in seizure models, indicating that this compound may possess anticonvulsant properties .

- Neuroprotective Agents : The ability to modulate neurotransmitter systems may position this compound as a candidate for neuroprotection in various neurodegenerative diseases.

- Enzyme Inhibitors : Interaction studies indicate potential inhibition of monoamine oxidase (MAO) and other key enzymes in metabolic pathways .

Anticonvulsant Activity

A comparative study highlighted the anticonvulsant properties of structurally similar compounds. For instance, N-benzyl derivatives have demonstrated significant activity in maximal electroshock seizure (MES) tests, with some exhibiting lower effective doses than traditional anticonvulsants like phenobarbital .

| Compound Name | ED50 (mg/kg) | Mechanism |

|---|---|---|

| Phenobarbital | 22 | GABAergic modulation |

| (R)-Lacosamide | 13-21 | Sodium channel stabilization |

| This compound | TBD | Potential sodium channel interaction |

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that small non-polar substituents enhance anticonvulsant activity while larger groups tend to diminish it. This relationship underscores the importance of molecular structure in determining pharmacological effects .

Case Studies

- Lacosamide Analog Studies : Studies on N-benzyl 2-amino propionamide analogs revealed that modifications at specific sites could enhance anticonvulsant efficacy while maintaining safety profiles in animal models. The findings support further exploration of this compound as a potential therapeutic agent for epilepsy .

- Neuroprotective Effects : In vitro studies demonstrated that similar compounds could protect neuronal cells from excitotoxic damage, suggesting that this compound may also offer neuroprotective benefits through its action on glutamate receptors.

Scientific Research Applications

Anticonvulsant Properties

The primary application of (S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide lies in its anticonvulsant activity. This compound is structurally related to other known anticonvulsants like lacosamide, which is used for the treatment of partial-onset seizures. Studies have shown that modifications to the chemical structure can significantly influence anticonvulsant efficacy.

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) : Research has indicated that small structural changes at specific sites can enhance or diminish anticonvulsant activity. For instance, the introduction of non-bulky substituents at the 3-oxy site has been associated with improved seizure protection in rodent models . These findings suggest that careful modification of the compound's structure could lead to more effective anticonvulsants.

- Maximal Electroshock (MES) Test : The MES test is a standard method for evaluating anticonvulsant activity in animal models. Compounds similar to this compound have been tested in this model, revealing that certain derivatives exhibit comparable or even superior efficacy compared to established treatments like phenytoin .

Synthesis and Derivative Studies

The synthesis of this compound and its derivatives has been explored extensively. Various studies focus on creating a library of compounds to assess their biological activities.

Key Findings

- Diverse Compound Libraries : Researchers have synthesized numerous derivatives to evaluate their anticonvulsant properties. For example, studies have reported on N-benzylacetamides and other related structures that demonstrate significant anticonvulsant activity with relatively low neurotoxicity .

- In Silico Modeling : Advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the efficacy of new derivatives based on their chemical structure . This approach aids in identifying promising candidates for further development.

Potential Therapeutic Uses

Beyond its applications in epilepsy treatment, this compound may have broader therapeutic implications.

Other Biological Activities

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may possess neuroprotective properties, potentially benefiting conditions beyond epilepsy .

- Antimicrobial Activity : Preliminary investigations into related compounds have indicated potential antimicrobial activities against various pathogens, although these findings require further validation through rigorous testing .

Summary Table of Research Findings

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The 3-methyl substituent on the benzyl ring (target compound) is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano, nitro, fluoro) in analogs. This difference may influence solubility, reactivity in electrophilic substitution, or binding affinity in biological systems .

Preparation Methods

Chiral Precursor-Based Synthesis

The most common approach begins with enantiomerically pure starting materials to preserve stereochemical integrity.

Route A: Mixed Anhydride-Mediated Amidation

-

Starting Material : (S)-2-Amino-propionic acid is protected as its Boc-derivative using di-tert-butyl dicarbonate in acetone/water with triethylamine.

-

Activation : The Boc-protected amino acid reacts with isobutyl chloroformate in methylene dichloride at -40°C to -70°C to form a mixed anhydride intermediate.

-

Amine Coupling : N-Ethyl-N-(3-methylbenzyl)amine is added, followed by gradual warming to 25°C. This yields Boc-protected (S)-2-amino-N-ethyl-N-(3-methyl-benzyl)-propionamide.

-

Deprotection : Treatment with HCl in dioxane removes the Boc group, providing the final product with >99% chiral purity.

Key Conditions :

Route B: Direct Alkylation of Amino Acid Derivatives

-

Substrate : (S)-2-Azido-3-methoxypropionamide is hydrogenated over Pd/C to generate the free amine.

-

Dual Alkylation : Sequential treatment with ethyl iodide and 3-methylbenzyl bromide in THF using NaH as a base introduces both N-substituents.

-

Methoxy Deprotection : BBr3 in dichloromethane cleaves the methoxy group, followed by acetylation with acetic anhydride.

Key Conditions :

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance efficiency and safety, industrial protocols employ flow chemistry:

-

Reactor 1 : Boc-protection of (S)-2-amino-propionic acid at 50°C with residence time of 20 min.

-

Reactor 2 : Mixed anhydride formation using isobutyl chloroformate at -30°C.

-

Reactor 3 : Coupling with N-ethyl-N-(3-methylbenzyl)amine at 25°C.

-

In-line Purification : Simulated moving bed (SMB) chromatography isolates the product with >99.5% purity.

Advantages :

Racemization Mitigation Strategies

Racemization during synthesis is minimized using:

-

Chiral Auxiliaries : (D)-Ditoluoyl tartaric acid resolves undesired enantiomers

-

Enzyme-Mediated Dynamic Kinetic Resolution : Lipases (e.g., CAL-B) improve ee to >99.8%

Purification and Isolation

Crystallization Techniques

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethyl acetate/hexane | 99.2 | 87 |

| Methylene chloride/water | 99.5 | 85 |

| Acetonitrile anti-solvent | 99.8 | 90 |

Optimal Conditions :

Chromatographic Methods

-

Normal-Phase SiO2 : Hexane:ethyl acetate (3:1 → 1:2 gradient)

-

Chiral HPLC : Chiralpak® IC column, 90:10 n-hexane:isopropanol

Analytical Validation

Structural Confirmation

| Technique | Key Data Points |

|---|---|

| ¹H NMR (500 MHz, CDCl3) | δ 7.25–7.15 (m, 4H, Ar-H), 3.45 (q, J=7.0 Hz, 2H, NCH2), 1.82 (s, 3H, CH3) |

| 13C NMR | 172.8 (C=O), 138.2 (Ar-C), 42.1 (NCH2) |

| HRMS | [M+H]+ calcd. 263.1764, found 263.1759 |

Enantiomeric Purity Assessment

| Method | Conditions | ee (%) |

|---|---|---|

| Chiral HPLC | Chiralpak® IC, 1.0 mL/min, 254 nm | 99.6 |

| Polarimetry | [α]D25 = +34.5° (c=1, MeOH) | 99.3 |

| X-ray Crystallography | Monoclinic P21 space group | 100 |

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Mixed Anhydride) | Route B (Alkylation) |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 82% | 75% |

| Chiral Purity | 99.8% | 98.5% |

| Scalability | Industrial-friendly | Lab-scale |

| Cost (USD/kg) | 1,200 | 2,500 |

Emerging Methodologies

Biocatalytic Approaches

Q & A

Q. Critical parameters :

- Temperature control (<0°C during coupling to prevent epimerization).

- Use of non-nucleophilic bases (e.g., DIPEA) to avoid side reactions.

Basic: How is the structural and stereochemical integrity of this compound validated in academic research?

Q. Methodological approaches :

- X-ray crystallography : Resolves absolute configuration (e.g., orthorhombic P212121 space group with Z=4, as seen in related propionamide derivatives) .

- NMR spectroscopy :

- H NMR: Methylbenzyl protons show splitting patterns at δ 2.25–2.35 ppm (quartet, J=7.2 Hz).

- C NMR: Carbonyl resonance at δ 172–174 ppm confirms amide formation .

- Circular Dichroism (CD) : Peaks at 215–220 nm (n→π* transitions) verify S-configuration .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Case study : Conflicting IC values in HL-60 (leukemia) vs. HepG2 (hepatocarcinoma) cells may arise from:

- Cell-specific metabolism : HepG2’s cytochrome P450 activity alters compound bioavailability .

- Assay variability : Use standardized protocols (e.g., MTT assay with 72-hour exposure, triplicate runs).

Q. Statistical reconciliation :

- Two-way ANOVA : Accounts for cell line variability and dose-response interactions (e.g., p<0.05 for differential sensitivity) .

- Normalization : Express data as % inhibition relative to positive controls (e.g., doxorubicin).

Q. Example cytotoxicity data :

| Cell Line | IC (μM) | SD | p-value vs. Control |

|---|---|---|---|

| HL-60 | 12.3 | ±1.2 | 0.001 |

| HepG2 | 45.6 | ±4.8 | 0.012 |

Advanced: What computational and experimental strategies optimize this compound’s binding affinity to opioid receptors?

Q. Pharmacophore modeling :

- μ-opioid receptor docking : The ethyl-methylbenzyl moiety occupies a hydrophobic pocket, while the amide group forms hydrogen bonds with Tyr148 .

- Fluorine scanning : Substituting the benzyl ring with electron-withdrawing groups (e.g., -CF) improves metabolic stability without compromising affinity .

Q. Experimental validation :

- Radioligand displacement assays : Measure K values using H-DAMGO (μ-receptor) or H-DPDPE (δ-receptor).

- Functional assays : GTPγS binding to quantify receptor activation efficacy .

Q. Key findings :

- Steric effects : Bulkier N-substituents (e.g., piperidinyl analogs) reduce δ-receptor selectivity.

- Linker optimization : Ethylene glycol spacers enhance peptide-conjugate bioavailability .

Advanced: How do stereochemical impurities impact pharmacological outcomes, and how are they quantified?

Q. Risks of enantiomeric contamination :

- Even 2% R-enantiomer reduces μ-opioid receptor binding by 40% due to steric clashes with Val300 .

Q. Analytical solutions :

- Chiral GC-MS : Limits of detection (LOD) ≤0.1% using β-cyclodextrin columns.

- Enantioselective hydrolysis : Porcine liver esterase selectively degrades R-impurities .

Basic: What analytical techniques are critical for stability studies under physiological conditions?

Q. Forced degradation protocols :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours; monitor via LC-MS for amide bond cleavage.

- Oxidative stress : Treat with 0.1% HO; assess sulfoxide formation at m/z +16 .

Q. Key stability parameters :

| Condition | Half-life (h) | Major Degradant |

|---|---|---|

| pH 7.4, 37°C | 48 | Propionic acid |

| UV light (254 nm) | 12 | Benzaldehyde |

Advanced: How can researchers design SAR studies to improve metabolic stability without compromising activity?

Q. Structure-Activity Relationship (SAR) strategies :

Q. In vitro models :

- Liver microsomes : Measure intrinsic clearance (Cl) using pooled human S9 fractions.

- Metabolite ID : HRMS/MS identifies hydroxylation at the 3-methylbenzyl position as the primary pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.